2-Chlorothiophene-3-carbaldehyde
Overview
Description
2-Chlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C₅H₃ClOS. It is a chlorinated derivative of thiophene, featuring a carbonyl group at the 3-position of the thiophene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiophene-3-carbaldehyde can be synthesized through several methods, including:
Halogenation of Thiophene: Thiophene can be halogenated using chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.
Formylation of Chlorothiophene: Chlorothiophene can undergo formylation using reagents like formyl chloride or formic acid in the presence of a Lewis acid catalyst to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation and formylation reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide or alkoxide ions, and reaction conditions such as elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: 2-Chlorothiophene-3-carboxylic acid.
Reduction: 2-Chlorothiophene-3-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Chlorothiophene-3-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
2-Chlorothiophene-3-carbaldehyde is similar to other chlorothiophene derivatives, such as 2-Chlorothiophene-5-carbaldehyde and 2-Chlorothiophene-4-carbaldehyde. its unique position of the aldehyde group at the 3-position distinguishes it from these compounds. The differences in chemical reactivity and biological activity highlight its uniqueness.
Comparison with Similar Compounds
2-Chlorothiophene-5-carbaldehyde
2-Chlorothiophene-4-carbaldehyde
5-Chlorothiophene-2-carbaldehyde
This comprehensive overview provides a detailed understanding of 2-Chlorothiophene-3-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chlorothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRQDLJDTSUKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482183 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14345-98-3 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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